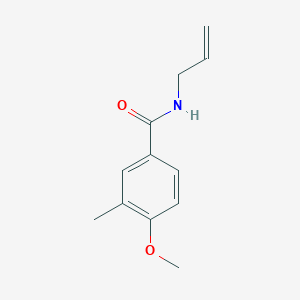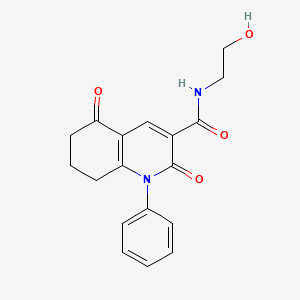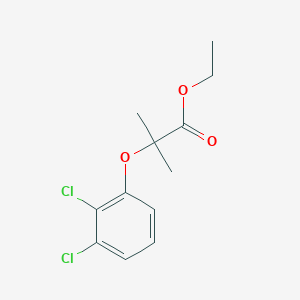![molecular formula C17H18ClN3O2 B4780450 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
描述
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as CPPB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CPPB is a benzamide derivative that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. In
作用机制
The exact mechanism of action of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been shown to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in anxiety.
Biochemical and Physiological Effects:
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in models of inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In models of pain, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to reduce the sensitivity of nociceptors, which are sensory neurons that respond to painful stimuli. In models of anxiety, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to increase the activity of GABA-A receptors, which are inhibitory neurotransmitters that reduce neuronal excitability.
实验室实验的优点和局限性
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has been shown to have consistent effects across different animal models and is well-tolerated in vivo. However, there are also limitations to using 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, which makes it difficult to determine optimal dosing and administration routes.
未来方向
There are several future directions for 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide research. One potential avenue is to explore its potential therapeutic applications in human diseases. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has shown promise in preclinical models of inflammation, pain, and anxiety, and further studies are needed to determine its efficacy in human patients. Another potential direction is to further elucidate its mechanism of action. Understanding the molecular targets of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide could lead to the development of more selective and potent compounds. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide to optimize dosing and administration routes.
科学研究应用
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in models of acute and chronic inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to have analgesic effects in models of neuropathic pain and inflammatory pain. Additionally, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have anxiolytic effects in models of anxiety.
属性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-11-19-16(22)14-5-3-4-6-15(14)21-17(23)20-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGCVZVXHITOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)carbamoyl]amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4780380.png)
![N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B4780387.png)
![2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780417.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)



![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4780444.png)

![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)